molecular formula C9H8BrF3O B1421183 4-Methoxy-2-(trifluoromethyl)benzyl bromide CAS No. 916420-86-5

4-Methoxy-2-(trifluoromethyl)benzyl bromide

Cat. No. B1421183
M. Wt: 269.06 g/mol
InChI Key: DXAUNLGVNSSAFO-UHFFFAOYSA-N
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Description

“4-Methoxy-2-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C9H8BrF3O . It is used in various chemical reactions due to its unique properties .


Synthesis Analysis

The synthesis of “4-Methoxy-2-(trifluoromethyl)benzyl bromide” can be achieved through various methods. One such method involves the nucleophilic trifluoromethoxylation of alkyl halides . This process uses (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-(trifluoromethyl)benzyl bromide” can be represented by the SMILES string COC1=C(C=C(C=C1)CBr)C(F)(F)F . This indicates that the molecule consists of a benzene ring with methoxy, bromomethyl, and trifluoromethyl substituents .


Chemical Reactions Analysis

“4-Methoxy-2-(trifluoromethyl)benzyl bromide” can participate in various chemical reactions. For instance, it can undergo nucleophilic trifluoromethoxylation, a reaction that has significant attention due to the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .


Physical And Chemical Properties Analysis

“4-Methoxy-2-(trifluoromethyl)benzyl bromide” is a liquid at room temperature . It has a molecular weight of 269.06 , a boiling point of 42-45°C , and a density of 1.594 g/mL at 25°C .

Scientific Research Applications

Application 1: Synthesis of Benzimidazoles

  • Summary of the Application : “4-Methoxy-2-(trifluoromethyl)benzyl bromide” is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles .
  • Methods of Application : While the exact methods of application are not provided, benzimidazoles are typically synthesized through the reaction of o-phenylenediamine with a carboxylic acid .
  • Results or Outcomes : These benzimidazoles have shown antiviral activities .

Application 2: Inhibitors of Hepatitis C Virus NS5B Polymerase

  • Summary of the Application : “4-Methoxy-2-(trifluoromethyl)benzyl bromide” is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles .
  • Methods of Application : The exact methods of application are not provided, but typically, these compounds are synthesized through a series of organic reactions .
  • Results or Outcomes : These compounds have been found to be potent inhibitors of hepatitis C virus NS5B polymerase .

Safety And Hazards

“4-Methoxy-2-(trifluoromethyl)benzyl bromide” is classified as Eye Dam. 1 - Skin Corr. 1B according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is corrosive and can cause severe burns and eye damage . Therefore, it should be handled with appropriate personal protective equipment .

Future Directions

The future directions for “4-Methoxy-2-(trifluoromethyl)benzyl bromide” are likely to involve further exploration of its reactivity and potential applications in the synthesis of new compounds. Its use in the synthesis of ®- (–)-argentilactone has been reported , indicating potential applications in organic synthesis.

properties

IUPAC Name

1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAUNLGVNSSAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(trifluoromethyl)benzyl bromide

Synthesis routes and methods

Procedure details

A solution of (4-methoxy-2-trifluoromethyl-phenyl)-methanol (1.04 g, 5 mmol) in DCM (20 mL) was treated at 0° C. with phosphorous tribromide (1.64 g, 6 mmol). The reaction mixture was stirred for 10 minutes at 0° C., 1 h at room temperature. The solvent was evaporated in vacuo to yield a crude oil which was purified via flash chromatography (10% DCM in hexane) to yield the title compound as an oil (1.36 g, 100%)
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IM Moise, E Bîcu, J Dubois, A Farce, B Rigo… - Bioorganic & Medicinal …, 2016 - Elsevier
The phenothiazine group has been identified as a suitable A ring in the structure of tubulin polymerization inhibitors. In our search to identify more potent inhibitors, a study of different …
Number of citations: 5 www.sciencedirect.com

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